Erbium oxide

Description

Properties

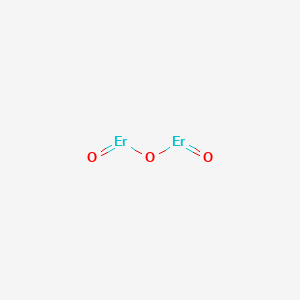

IUPAC Name |

oxo(oxoerbiooxy)erbium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCBHWLJZDBHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Er]O[Er]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Erbium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Erbium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water insoluble, pink powder; [Hawley] | |

| Record name | Erbium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

physical and optical properties of Erbium oxide

An In-depth Technical Guide to the Physical and Optical Properties of Erbium Oxide

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and optical properties of Erbium (III) oxide (Er₂O₃). The information is presented to support research and development activities, particularly in fields leveraging the unique optical and material characteristics of this rare-earth oxide. All quantitative data is summarized in tables for clarity and comparative analysis. Detailed experimental protocols for key characterization techniques are provided, alongside visualizations for workflows and energy transitions.

Physical Properties

This compound is a pink, solid compound that is thermally stable and highly insoluble in water, though it is soluble in mineral acids.[1][2][3][4] It is known for its high mechanical strength, chemical stability, and substantial hardness.[5] The physical characteristics of Er₂O₃ make it a robust material for various applications, including in ceramics, as a gate dielectric in semiconductor devices, and for optical applications.[2][3]

Data Presentation: Physical Properties

The fundamental physical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | Er₂O₃ | [1] |

| Molar Mass | 382.56 g/mol | [1][6] |

| Appearance | Pink, odorless solid (crystals or powder) | [1][2][3][5] |

| Density | 8.64 g/cm³ | [1][5][6][7] |

| Melting Point | 2344 - 2400 °C (4251 - 4352 °F; 2617 - 2673 K) | [1][5][6][8] |

| Boiling Point | 3290 °C (5950 °F; 3560 K) | [1][6][8] |

| Crystal Structure | Primarily Cubic (bixbyite-type, space group Ia-3). Can exhibit a hexagonal form under certain conditions. | [1][2][6][9][10] |

| Solubility | Insoluble in water; Soluble in mineral acids. | [1][2][4][5] |

| Thermal Conductivity | 14.5 W/(m·K) | [11] |

| Magnetic Property | Paramagnetic | [1][7] |

| Magnetic Susceptibility (χ) | +73,920 × 10⁻⁶ cm³/mol | [1][6] |

Optical Properties

This compound possesses a unique combination of optical properties that are critical for its use in telecommunications, lasers, and biomedical imaging.[1][3][9] Its distinct pink color arises from the electron transitions of the erbium ion (Er³⁺), which absorbs light in the green-yellow portion of the visible spectrum.[9] Of significant interest are its photoluminescent capabilities, especially its emission in the near-infrared spectrum, and its ability to facilitate photon upconversion.[1]

Data Presentation: Optical Properties

The key optical properties of this compound are summarized in the table below.

| Property | Value / Description | Citations |

| Appearance | Pink solid | [1][9] |

| Refractive Index (n) | ~1.8 - 2.0 in the visible spectrum. Varies with wavelength and material form (bulk vs. thin film). | [12] |

| Optical Band Gap (E_g) | ~5.4 eV (Wide bandgap). Can vary in thin films (e.g., 5.2 to 6.4 eV) depending on processing. | [5][13] |

| Dielectric Constant (κ) | 10 - 14 | [1][5] |

| Primary Absorption Bands | Strong absorption near 980 nm and 1480 nm, which are utilized for pumping in optical amplifiers. | [9][14] |

| Primary Emission Band | Strong photoluminescence centered around 1550 nm (1.55 µm), corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of Er³⁺. This is critical for telecommunications. | [14][15][16] |

| Photoluminescence | Exhibits characteristic emission lines in the visible and near-infrared regions. Capable of photon upconversion (converting lower-energy photons to higher-energy photons). | [1][17] |

Experimental Protocols

Accurate characterization of this compound's properties is essential for its application. The following sections detail the standard methodologies for measuring the key physical and optical properties outlined above.

Synthesis and Characterization Workflow

A typical workflow for the preparation and analysis of this compound nanomaterials involves synthesis followed by a suite of characterization techniques to confirm the material's identity, purity, and properties.

Crystal Structure: X-Ray Diffraction (XRD)

X-ray Diffraction is a non-destructive technique used to identify the crystalline phases of a material and to measure its structural properties, including lattice parameters and crystallite size.[18][19]

-

Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated, filtered to a single wavelength (e.g., Cu Kα radiation, λ = 1.54 Å), and directed toward the sample.[19] The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law (nλ = 2d sinθ) are satisfied.[18]

-

Sample Preparation: this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a flat sample holder, ensuring a smooth, level surface.[18] For thin films, the sample is mounted directly in the path of the X-ray beam.

-

Data Acquisition: The instrument scans the sample over a range of 2θ angles while recording the intensity of the diffracted X-rays.

-

Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the crystal structure by comparing them to a standard database, such as the Joint Committee on Powder Diffraction Standards (JCPDS).[19] The width of the peaks can be used to estimate the average crystallite size using the Scherrer equation.[20]

Melting Point: Differential Thermal Analysis (DTA)

DTA is a thermo-analytic technique used to detect physical and chemical changes in a substance as a function of temperature. It is particularly useful for determining melting and boiling points.[5][21]

-

Principle: In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program.[12] An endothermic or exothermic event in the sample, such as melting, results in a temperature difference (ΔT) between the sample and the reference. This ΔT is plotted against temperature.

-

Sample Preparation: A small, weighed amount of this compound powder (typically a few milligrams) is placed into a sample crucible (e.g., aluminum or platinum). An empty crucible or one filled with an inert reference material like alumina (Al₂O₃) is used as the reference.

-

Data Acquisition: The sample and reference are placed in a furnace and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).[22]

-

Analysis: The DTA curve shows peaks corresponding to thermal events. Melting is an endothermic process, which results in a distinct peak. The onset temperature of this peak is typically taken as the melting point of the substance.[5][23] The instrument is calibrated using standards with known melting points.

Thermal Conductivity: Laser Flash Analysis (LFA)

The Laser Flash method is a widely used technique for measuring the thermal diffusivity of a material, from which thermal conductivity can be calculated.[24][25]

-

Principle: A short, high-intensity energy pulse (from a laser or light source) uniformly irradiates the front face of a small, disc-shaped sample.[26][27] The resulting temperature rise on the rear face is measured as a function of time using an infrared (IR) detector. The thermal diffusivity is calculated from the thickness of the sample and the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.[27]

-

Sample Preparation: A flat, parallel-sided disc of the material is prepared. The surfaces may be coated with a thin layer of graphite to enhance the absorption of the laser pulse and the emission of thermal radiation to the detector.

-

Data Acquisition: The sample is placed in a furnace under a controlled atmosphere or vacuum. A laser pulse is fired at the front face, and the IR detector records the temperature change at the rear face over time.

-

Analysis: The thermal diffusivity (a) is calculated from the time-temperature curve. The thermal conductivity (λ) is then determined using the equation: λ = a ⋅ ρ ⋅ Cₚ, where ρ is the density of the material and Cₚ is its specific heat capacity (which can be measured separately, often by Differential Scanning Calorimetry).[24][26]

Optical Band Gap: UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to measure the absorption of light by a material. This data can be used to determine the optical band gap, which is the energy required to excite an electron from the valence band to the conduction band.[9]

-

Principle: The instrument measures the amount of light that passes through a sample (transmittance) or is reflected from its surface (reflectance) over a range of wavelengths. The absorbance is then calculated. For semiconductors, a sharp increase in absorbance occurs when the photon energy is equal to or greater than the band gap energy.

-

Sample Preparation: For thin films, the film on a transparent substrate is placed directly in the beam path. For powders, a diffuse reflectance spectrum is typically measured using an integrating sphere accessory.[8]

-

Data Acquisition: A spectrum of absorbance (or reflectance) versus wavelength is recorded. The wavelength is then converted to photon energy (E = hc/λ).

-

Analysis (Tauc Plot): The optical band gap (E_g) is determined using a Tauc plot.[2] The relationship (αhν)¹/ⁿ = B(hν - E_g) is plotted, where α is the absorption coefficient, hν is the photon energy, B is a constant, and the exponent n depends on the nature of the electronic transition (n = 1/2 for a direct allowed transition).[2] The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹/ⁿ = 0), and the intercept gives the value of the optical band gap.[8]

Refractive Index: Spectroscopic Ellipsometry

Spectroscopic Ellipsometry is a highly sensitive, non-destructive optical technique for determining the thickness and optical constants (refractive index n and extinction coefficient k) of thin films.[3][10]

-

Principle: The technique measures the change in the polarization state of light upon reflection from a sample surface.[10] Linearly polarized light is directed onto the sample, and the reflected light is generally elliptically polarized. The ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which describe this change in polarization.[10]

-

Sample Preparation: The sample must have a smooth, clean, and reflective surface. This method is ideal for thin films of this compound deposited on a substrate like silicon.

-

Data Acquisition: Ψ and Δ are measured over a range of wavelengths and often at multiple angles of incidence.

-

Analysis: The experimental data (Ψ and Δ vs. wavelength) are fitted to a mathematical model that describes the sample structure (e.g., substrate/film/air).[4] The model includes the thickness and optical constants of each layer as fitting parameters. By iteratively adjusting these parameters, the software finds the best fit to the experimental data, yielding the refractive index and thickness of the film.[10]

Photoluminescence Spectroscopy

This technique measures the light emitted from a sample after it has absorbed photons. It is a powerful tool for investigating the electronic structure and optical properties of materials like this compound.[28][29]

-

Principle: A monochromatic light source (e.g., a laser) with a photon energy greater than the material's band gap is used to excite electrons to higher energy states.[29] These excited electrons relax back to lower energy states, emitting photons in the process. This emitted light (luminescence) is collected and analyzed by a spectrometer.

-

Sample Preparation: Samples can be in solid (powder, thin film) or liquid form. For powders, a solid sample holder is used.[28]

-

Data Acquisition: An excitation spectrum is obtained by monitoring the emission at a specific wavelength while scanning the excitation wavelength. An emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emitted wavelengths.[28]

-

Analysis: The resulting spectra show emission peaks at wavelengths characteristic of the electronic transitions within the material. For Er₂O₃, analysis focuses on the position, intensity, and lifetime of the emission peaks, particularly the 1.55 µm transition, to understand its luminescent properties and efficiency.[1]

Signaling Pathways and Logical Relationships

Er³⁺ Photoluminescence Energy Level Transitions

The key optical properties of this compound are dictated by the electronic energy levels of the Er³⁺ ion. The diagram below illustrates the primary transitions involved in its near-infrared (NIR) emission, which is fundamental to its application in fiber optic amplifiers.

References

- 1. OPG [opg.optica.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. westlab.com [westlab.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 13. azonano.com [azonano.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of this compound nanosheets and up-conversion properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. azooptics.com [azooptics.com]

- 19. updatepublishing.com [updatepublishing.com]

- 20. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 21. Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry for Thermochimica Acta - IBM Research [research.ibm.com]

- 22. scielo.br [scielo.br]

- 23. m.youtube.com [m.youtube.com]

- 24. infinitalab.com [infinitalab.com]

- 25. cmclaboratories.com [cmclaboratories.com]

- 26. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 27. azooptics.com [azooptics.com]

- 28. researchgate.net [researchgate.net]

- 29. ossila.com [ossila.com]

Erbium Oxide (Er₂O₃) Nanoparticles: A Technical Guide to Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium (III) oxide (Er₂O₃) is a rare-earth oxide that has garnered significant scientific interest in the form of nanoparticles (NPs). These nanoparticles exhibit a unique combination of physical, optical, and chemical properties, making them highly valuable for a range of advanced applications.[1] Their excellent photoluminescence, particularly the ability to perform photon upconversion, positions them as critical materials in bioimaging, cancer therapy, and optoelectronics.[1][2]

This technical guide provides a comprehensive overview of the core properties of Er₂O₃ nanoparticles, their diverse applications, and detailed experimental methodologies. It is intended to serve as a foundational resource for researchers and professionals engaged in materials science, nanotechnology, and drug development.

Core Properties of Er₂O₃ Nanoparticles

The utility of Er₂O₃ nanoparticles stems from their distinct and tunable properties. They typically appear as a pink, insoluble powder with high thermal stability.[1][3]

Physical, Chemical, and Thermal Properties

The fundamental characteristics of Er₂O₃ are summarized in the tables below. These values represent bulk material properties, which can be influenced by nanoscale dimensions and synthesis methods.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Er₂O₃ | [2] |

| Appearance | Pink powder/crystals | [1][2] |

| Molar Mass | 382.56 g/mol | [1][2][3] |

| Density | 8.64 g/cm³ | [1][2][3] |

| Crystal Structure | Cubic (most common), Hexagonal | [2] |

| Solubility | Insoluble in water; moderately soluble in strong mineral acids |[1][2] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 2,344 °C (4,251 °F) | [1][2][3] |

| Boiling Point | 3,290 °C (5,950 °F) |[1][2] |

Optical Properties: Upconversion and Photoluminescence

The most distinguished feature of Er₂O₃ nanoparticles is their optical behavior. They are renowned for photon upconversion, a process where low-energy infrared or visible light is converted into higher-energy ultraviolet or visible light.[2] This property is crucial for applications requiring deep tissue penetration of excitation light, such as in bioimaging.

Upon excitation with near-infrared (NIR) light, Er₂O₃ nanoparticles exhibit characteristic emission peaks in the visible spectrum. This photoluminescence is central to their function in imaging and as optical materials.[2]

Table 3: Key Optical Properties and Transitions

| Property | Description | Source(s) |

|---|---|---|

| Primary Mechanism | Photon Upconversion | [2] |

| Common Excitation | 805 nm, 975 nm, 980 nm (NIR) | [4][5] |

| Green Emission | ~530-560 nm (Transitions: ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂) | [5][6] |

| Red Emission | ~680 nm (Transition: ⁴F₉/₂ → ⁴I₁₅/₂) |[5] |

Key Applications

The unique properties of Er₂O₃ nanoparticles have led to their application in diverse high-technology fields, from medicine to telecommunications.

Biomedical Applications

The ability of Er₂O₃ NPs to be excited by NIR light, which can penetrate biological tissues with minimal damage, makes them ideal candidates for diagnostics and therapeutics.[7][8]

-

Bioimaging: Er₂O₃ NPs serve as powerful contrast agents. Their upconversion luminescence allows for high-resolution imaging with deeper tissue penetration compared to conventional fluorescent probes.[1][7] They can be surface-modified for targeted distribution in both aqueous and non-aqueous media.[1]

-

Cancer Therapy: Er₂O₃ nanoparticles have shown significant potential in oncology.[9] Their primary therapeutic mechanism is through Photodynamic Therapy (PDT) , where NIR light irradiation triggers the nanoparticles to produce cytotoxic reactive oxygen species (ROS), inducing apoptosis in cancer cells.[10][11][12] This approach offers a targeted, minimally invasive treatment modality.[13]

-

Drug Delivery: As with many nanomaterials, Er₂O₃ NPs can be functionalized and used as carriers for targeted drug delivery, potentially reducing systemic toxicity and increasing therapeutic efficacy at the target site.[1][14][15]

Table 4: Reported In Vitro Cytotoxicity of Er₂O₃ Nanoparticles

| Cell Line | Cancer Type | IC₅₀ Value (Concentration for 50% Inhibition) | Source(s) |

|---|---|---|---|

| U937 | Lymphoma | 3.20 µg/mL | [10][16] |

| Hep-G2 | Hepatocellular Carcinoma | 6.21 µg/mL (after 72 hours) |[11] |

It is critical to note that the biocompatibility of Er₂O₃ nanoparticles is a subject of ongoing research. Studies show that their cytotoxicity is dose- and time-dependent, and they can induce genotoxicity through ROS-mediated pathways.[17][18][19] Comprehensive in vivo toxicological studies are essential before clinical integration.[17]

Optoelectronics and Photonics

The inherent optical properties of the erbium ion have long been exploited in photonics, and nanoparticles enhance these capabilities.

-

Optical Amplifiers and Lasers: Er₂O₃ NPs are used as dopants in erbium-doped fiber amplifiers (EDFAs), which are fundamental components of long-distance telecommunication networks.[7] They are also used in solid-state lasers that operate around the 1.5 µm wavelength.[7]

-

Advanced Displays: Nanoparticles can be dispersed into glass or plastic matrices for use in advanced display monitors and other visual technologies.[1][3]

Catalysis and Environmental Applications

The high surface-area-to-volume ratio of Er₂O₃ nanoparticles makes them effective catalysts.

-

Chemical Catalysis: They can serve as a robust support for noble metal catalysts, such as palladium, preventing aggregation and significantly enhancing catalytic performance in reactions like hydrogenation.[20]

-

Environmental Remediation: Their reactive surface is being explored for the catalytic oxidation of environmental pollutants and for the reduction of carbon dioxide.[7]

Experimental Protocols & Methodologies

The properties of Er₂O₃ nanoparticles are highly dependent on their synthesis. The co-precipitation method is a common, scalable, and cost-effective technique for producing these nanoparticles.

Representative Protocol: Co-Precipitation Synthesis

Objective: To synthesize crystalline Erbium (III) oxide nanoparticles.

Principle: This bottom-up approach involves the precipitation of an erbium precursor (e.g., erbium hydroxide) from a solution of an erbium salt by adding a precipitating agent. The resulting precipitate is then washed, dried, and calcined at high temperatures to yield the final oxide nanoparticles.[5][21]

Materials & Equipment:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized (DI) water

-

Ethanol

-

Magnetic stirrer, beakers, centrifuge, tube furnace, drying oven

Procedure:

-

Precursor Solution Preparation: Dissolve a measured amount of Er(NO₃)₃·5H₂O in DI water in a beaker to form a clear solution (e.g., 0.1 M). Place the beaker on a magnetic stirrer.

-

Precipitation: While vigorously stirring the erbium nitrate solution, add the precipitating agent (e.g., 1 M NH₄OH) dropwise. The formation of a pinkish-white precipitate (erbium hydroxide) will be observed. The rate of addition and final pH are critical parameters for controlling particle size.[22]

-

Aging: Continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age and for the reaction to complete.

-

Washing: Collect the precipitate using a centrifuge (e.g., 3000 rpm for 10 minutes). Discard the supernatant and re-disperse the pellet in DI water. Repeat this washing step at least three times, followed by one wash with ethanol to remove residual ions and byproducts.[5]

-

Drying: After the final wash, dry the collected precipitate in a drying oven at approximately 80-100 °C overnight until a fine powder is obtained.[23]

-

Calcination: Transfer the dried powder to a ceramic crucible and place it in a tube furnace. Heat the powder to a high temperature (e.g., 600-800 °C) for 2-4 hours. This thermal decomposition step converts the erbium hydroxide into crystalline erbium oxide (Er₂O₃).[23]

-

Characterization: The final pink powder consists of Er₂O₃ nanoparticles. Standard characterization includes X-ray Diffraction (XRD) for crystal structure and size, Transmission Electron Microscopy (TEM) for morphology, and Spectrophotometry for optical property analysis.[24][25]

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. azonano.com [azonano.com]

- 2. Erbium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. Upconversion luminescence and temperature sensing properties of NaGd(WO4)2:Yb3+/Er3+@SiO2 core–shell nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJNANO - Fabrication and properties of luminescence polymer composites with erbium/ytterbium oxides and gold nanoparticles [beilstein-journals.org]

- 7. nanorh.com [nanorh.com]

- 8. Application of Nanomaterials in Biomedical Imaging and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.blueeyes-bio.com [m.blueeyes-bio.com]

- 10. This compound nanoparticles induce potent cell death, genomic instability and ROS-mitochondrial dysfunction-mediated apoptosis in U937 lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of ROS mediated genomic instability, apoptosis and G0/G1 cell cycle arrest by this compound nanoparticles in human hepatic Hep-G2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathological Mechanism of Photodynamic Therapy and Photothermal Therapy Based on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of Nanoparticle-Mediated Photodynamic Therapy: From Superficial to Deep-Seated Cancers [mdpi.com]

- 14. Drug-delivery nanoparticles for bone-tissue and dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound nanoparticles induce potent cell death, genomic instability and ROS-mitochondrial dysfunction-mediated apoptosis in U937 lymphoma cells | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. d-nb.info [d-nb.info]

- 19. Estimation of Calcium Titanate or this compound Nanoparticles Induced Cytotoxicity and Genotoxicity in Normal HSF Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound as a novel support for palladium nanocatalysts with strong metal–support interactions: remarkable catalytic performance in hydrogenation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. physchemres.org [physchemres.org]

- 24. Synthesis and Characterization of this compound Nanocrystallites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oiccpress.com [oiccpress.com]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Erbium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Erbium (III) oxide (Er₂O₃). The information presented herein is crucial for understanding the material's properties and for its application in various scientific and technological fields, including as a component in drug delivery systems, bioimaging, and as a gate dielectric in semiconductor devices.

Introduction to Erbium Oxide

This compound, also known as erbia, is a sesquioxide of the rare earth element erbium. It typically appears as a pink powder and is known for its thermal stability and unique optical and dielectric properties.[1][2][3] These characteristics are fundamentally dictated by its crystalline arrangement. Understanding the precise crystal structure and lattice parameters is therefore essential for predicting and manipulating its behavior for specific applications.

Crystal Structure of this compound

This compound primarily crystallizes in a cubic structure, which is the most stable phase under ambient conditions.[1][2][4][5] However, other polymorphic forms, such as monoclinic and hexagonal, have been observed, particularly at elevated temperatures.[6][7][8]

2.1. Cubic Phase (C-type)

The most common form of this compound is the cubic bixbyite structure.[5]

-

Coordination Environment: In this structure, there are two distinct crystallographic sites for the Erbium (Er³⁺) ions. Both are coordinated to six oxygen (O²⁻) atoms, forming distorted octahedra (ErO₆).[9] The oxygen ions are, in turn, coordinated to four erbium ions.[9]

2.2. Monoclinic Phase (B-type)

A monoclinic phase of this compound has also been identified.[6]

-

Crystal System: Monoclinic[6]

-

Space Group: C2/m (No. 12)[6]

-

Coordination Environment: The monoclinic structure is more complex, with three inequivalent Er³⁺ sites. The coordination numbers for erbium in this phase are six and seven.[6]

2.3. Hexagonal Phase (A-type)

Under certain conditions, such as high temperatures, this compound can adopt a hexagonal crystal structure.[7]

-

Crystal System: Hexagonal[7]

Lattice Parameters of this compound

The lattice parameters are the defining dimensions of the unit cell of a crystal. For this compound, these parameters vary depending on the crystal phase. The following table summarizes the key lattice parameters for the different known phases of Er₂O₃.

| Crystal Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Cubic | Cubic | Ia-3 | 9.137 | 9.137 | 9.137 | 90 | 90 | 90 | [10] |

| Monoclinic | Monoclinic | C2/m | 13.86 | 3.48 | 8.56 | 90 | 100.2 | 90 | [6] |

| Hexagonal | Hexagonal | - | - | - | - | - | - | - | [7] |

Note: Detailed lattice parameters for the hexagonal phase are less commonly reported in the literature under standard conditions.

Experimental Determination of Crystal Structure

The crystal structure and lattice parameters of this compound are typically determined using X-ray diffraction (XRD). This technique relies on the constructive interference of monochromatic X-rays and a crystalline sample.

4.1. Experimental Protocol: X-ray Diffraction (XRD)

-

Sample Preparation: A fine powder of this compound is prepared to ensure random orientation of the crystallites. The powder is then mounted on a sample holder. For thin films, the film is directly mounted in the path of the X-ray beam.[11]

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystal structure. The positions of the diffraction peaks are compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phase(s) present.[12] For example, characteristic peaks for the cubic phase of Er₂O₃ are observed at specific 2θ values corresponding to crystal planes such as (222), (400), (440), and (622).[12]

-

Lattice Parameter Refinement: Once the phase is identified, the precise lattice parameters can be determined from the positions of the diffraction peaks using Bragg's Law (nλ = 2d sinθ). Rietveld refinement is a powerful method used to refine the crystal structure parameters by fitting a calculated diffraction pattern to the experimental data.[9]

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of this compound.

Caption: Workflow for this compound Crystal Structure Determination.

References

- 1. This compound (Er2O3) / Erbia (CAS No. 12061-16-4) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. This compound (Er2O3)-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 3. azonano.com [azonano.com]

- 4. News - What is the crystal structure of this compound? [epomaterial.com]

- 5. Erbium(III) oxide - Wikipedia [en.wikipedia.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. heegermaterials.com [heegermaterials.com]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. mp-679: Er2O3 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photoluminescence and Upconversion Properties of Erbium Oxide

Introduction

Erbium (III) oxide (Er2O3) is a rare-earth oxide that has garnered significant attention across various scientific disciplines due to its unique optical properties.[1] For researchers in materials science, biotechnology, and drug development, the characteristic photoluminescence (PL) and photon upconversion (UC) capabilities of Er2O3 nanoparticles are of particular interest.[2] These properties arise from the intra-4f electronic transitions of the trivalent erbium ion (Er3+), which are well-shielded from the host lattice, resulting in sharp and distinct emission spectra.[3] This technical guide provides a comprehensive overview of the core photoluminescent and upconversion characteristics of this compound, detailing the underlying mechanisms, quantitative data, experimental protocols for characterization, and its burgeoning applications, particularly in bioimaging.[2]

Photoluminescence (PL) Properties of this compound

Photoluminescence is a process where a substance absorbs photons (light) and then re-radiates photons. In Er2O3, excitation with ultraviolet (UV) or visible light can populate higher energy levels of the Er3+ ions, leading to subsequent radiative decay and emission of light at longer wavelengths (down-conversion).

Commonly observed photoluminescence in Er2O3 involves excitation to higher energy states, followed by non-radiative decay to intermediate levels, and finally, radiative emission to the ground state. For instance, excitation at 379 nm can lead to visible photoluminescence.[2] The resulting emission spectra typically show characteristic peaks corresponding to specific electronic transitions.[4] The PL intensity and lifetime are sensitive to the material's crystallinity and the presence of defects, with thermal annealing often used to enhance luminescence by reducing defects.[5][6]

Quantitative Photoluminescence Data

The following table summarizes key photoluminescence parameters for Er3+ in various oxide hosts, compiled from multiple studies. These values can vary based on synthesis methods, particle size, and measurement conditions.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Electronic Transition | Host/Form | Lifetime (ms) | Reference |

| 379 | Visible Region | Not specified | Er2O3 Nanoparticles | - | [2] |

| 532 | 554 (Green) | 2H11/2 → 4I15/2 | Er2O3 Nanoparticles | - | [7] |

| 532 | 820 (NIR) | 4I9/2 → 4I15/2 | Er2O3 Nanoparticles | - | [7] |

| 514.5 | 1533 (NIR) | 4I13/2 → 4I15/2 | Er-implanted Al2O3 | ~7-8 | [5][6] |

| 258 | 500-570 (Green), 600-670 (Red) | Not specified | Er3+:Y2O3 | - | [8] |

Experimental Protocol: Photoluminescence Spectroscopy

This protocol outlines a generalized procedure for measuring the photoluminescence spectrum and lifetime of Er2O3 nanoparticles.

-

Sample Preparation:

-

Synthesize Er2O3 nanoparticles using methods such as thermal decomposition, hydrothermal routes, or pulsed laser ablation in liquid.[3][9][10]

-

For spectral measurements, nanoparticles can be in powder form, stuck on a transparent tape, or dispersed in a suitable solvent (e.g., distilled water, ethanol) within a quartz cuvette.[7][11]

-

-

Instrumentation:

-

Excitation Source: A laser (e.g., 532 nm Nd:YAG, 514.5 nm Ar-ion laser) or a broadband lamp (e.g., Xenon lamp) coupled with a monochromator to select the excitation wavelength.[6][7]

-

Optics: Lenses to focus the excitation light onto the sample and collect the emitted luminescence.

-

Wavelength Selector (Emission): A monochromator or spectrometer to disperse the emitted light.

-

Detector: A photomultiplier tube (PMT) for visible emissions or an InGaAs detector for near-infrared (NIR) emissions.

-

For Lifetime Measurement: A pulsed laser source and a time-correlated single photon counting (TCSPC) system or multichannel scaling (MCS) electronics are required.[11]

-

-

Data Acquisition:

-

Emission Spectrum: Place the sample in the sample holder. Set the excitation wavelength and scan the emission monochromator across the desired wavelength range, recording the intensity at each step.

-

Excitation Spectrum: Set the emission monochromator to a specific peak emission wavelength and scan the excitation monochromator to determine which wavelengths efficiently excite the sample.

-

Lifetime Decay: Excite the sample with a short light pulse. Record the decay of the luminescence intensity over time. Fit the decay curve with an appropriate exponential model to determine the lifetime.[5][11]

-

Visualization: Generalized PL/UC Experimental Setup

The following diagram illustrates a typical experimental setup for photoluminescence and upconversion spectroscopy.

Caption: A schematic of a typical experimental setup for luminescence spectroscopy.

Upconversion (UC) Properties of this compound

Photon upconversion is a nonlinear optical process where low-energy photons (typically in the NIR range) are converted into higher-energy visible or UV photons.[2] This "anti-Stokes" emission is highly desirable for biological applications as NIR light offers deeper tissue penetration and reduced autofluorescence compared to UV-Vis excitation.[12]

In Er3+-doped materials, upconversion typically occurs via two primary mechanisms upon 980 nm excitation (often using Yb3+ as a sensitizer to improve absorption):[12][13]

-

Excited-State Absorption (ESA): An Er3+ ion is excited to an intermediate state by one photon and then absorbs a second photon to reach a higher energy state before emitting a high-energy photon.

-

Energy Transfer Upconversion (ETU): Two nearby excited ions interact. One ion transfers its energy to the other, promoting the acceptor ion to a higher excited state while the donor ion returns to a lower state. This is the dominant mechanism in systems with higher concentrations of Er3+ or with sensitizer ions like Yb3+.[14]

Quantitative Upconversion Data

Upconversion in Er2O3 and Er3+-doped hosts typically results in strong green and red emissions. The table below lists characteristic upconversion emissions.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Color | Electronic Transition | Host/System | Reference |

| 980 | ~523 | Green | 2H11/2 → 4I15/2 | HfO2:Er3+, Yb3+ | [15] |

| 980 | ~544-560 | Green | 4S3/2 → 4I15/2 | HfO2:Er3+, Yb3+ / Tellurite Glass | [15][16] |

| 980 | ~652-673 | Red | 4F9/2 → 4I15/2 | HfO2:Er3+, Yb3+ / Er2O3 Ceramics | [15][17] |

| 806 | ~550 (Green), ~660 (Red) | Green, Red | 4S3/2 → 4I15/2, 4F9/2 → 4I15/2 | La2O2S:Er3+ | [14] |

| 980 | ~420 (Blue), ~466 (Blue) | Blue | 4F3/2 → 4I15/2, 4F7/2 → 4I15/2 | Er2O3 in Tellurite Glass | [16] |

| 980 | 1450-1675 | NIR | Not specified | Er3+:Y2O3 | [8] |

Experimental Protocol: Upconversion Quantum Yield (UCQY) Measurement

Determining the efficiency of the upconversion process is critical. The UCQY, defined as the ratio of emitted photons to absorbed photons, is a key metric. Its measurement is non-trivial due to the non-linear dependence on excitation power.[18] An absolute method using an integrating sphere is standard.[11][19]

-

Instrumentation:

-

A calibrated continuous-wave (CW) laser with a known excitation wavelength (e.g., 980 nm).

-

An integrating sphere to capture all emitted and scattered light.

-

A spectrofluorometer with a calibrated detector (e.g., a Si-based detector for the emission and an extended-range PMT for the excitation wavelength).[11]

-

-

Procedure (Absolute Method):

-

Step 1: Reference Measurement: Place a cuvette with the pure solvent (or a blank substrate) inside the integrating sphere. Irradiate it with the laser and measure the spectrum of the scattered excitation light. This provides the integrated intensity of the excitation profile (L_ref).

-

Step 2: Sample Measurement: Replace the reference with the cuvette containing the Er2O3 nanoparticle dispersion. Measure the spectrum again. This measurement will contain the scattered excitation light (L_sample) and the upconverted emission spectrum (E_sample).

-

Step 3: Emission Spectrum: Measure the emission spectrum of the sample directly (not in the integrating sphere) to obtain the spectral shape without interference from scattered excitation light.

-

Step 4: Calculation:

-

The number of absorbed photons is proportional to the difference in the integrated excitation profiles: Photons_Absorbed ∝ (L_ref - L_sample).

-

The number of emitted photons is proportional to the integrated area of the upconverted emission spectrum: Photons_Emitted ∝ ∫ E_sample(λ) dλ.

-

The UCQY is calculated as: UCQY = Photons_Emitted / Photons_Absorbed.

-

-

Correction: All spectra must be corrected for the wavelength-dependent response of the detection system. It is crucial to report the excitation power density at which the UCQY was measured, as the value is highly dependent on it.[18]

-

Visualization: Upconversion Mechanisms and Measurement Workflow

The following diagrams illustrate the key energy transfer upconversion pathways in a typical Yb3+/Er3+ co-doped system and the logical workflow for determining UCQY.

Caption: Energy transfer upconversion (ETU) mechanism in a Yb3+-sensitized Er3+ system.

Caption: Logical workflow for measuring absolute upconversion quantum yield (UCQY).

Applications in Research and Drug Development

The distinct optical properties of Er2O3 nanoparticles make them powerful tools for biomedical applications.

-

Bioimaging: The NIR excitability and visible emission of upconverting Er2O3 nanoparticles are ideal for deep-tissue imaging, as NIR light minimizes scattering and absorption by biological tissues, leading to higher resolution and signal-to-noise ratios.[1][2]

-

Drug Delivery: Nanoparticles can be functionalized to carry therapeutic agents. The luminescence can be used to track the delivery and distribution of these nanocarriers in real-time.[20]

-

Theranostics: Combining therapy and diagnostics, Er2O3 nanoparticles can be engineered for simultaneous imaging and light-triggered therapy, such as photodynamic therapy (PDT), where the upconverted visible light activates a photosensitizer to produce cytotoxic reactive oxygen species.

Conclusion

This compound and Er3+-doped nanomaterials exhibit robust and tunable photoluminescence and upconversion properties that are highly dependent on their physical and chemical environment. A thorough understanding and precise characterization of these properties, using standardized protocols for spectral analysis and quantum yield determination, are essential for their effective application. For researchers in drug development and biomedicine, these luminescent nanoparticles offer exciting opportunities to create advanced platforms for high-contrast imaging, targeted drug delivery, and innovative therapeutic interventions.

References

- 1. azonano.com [azonano.com]

- 2. Erbium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nifs-repository.repo.nii.ac.jp [nifs-repository.repo.nii.ac.jp]

- 5. erbium.nl [erbium.nl]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesizing erbium and yttthis compound nanoparticles and obtaining luminescent polymeric composites based on them [opg.optica.org]

- 10. Synthesis of this compound nanosheets and up-conversion properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edinst.com [edinst.com]

- 12. Mechanisms of Upconversion Luminescence of Er3+-Doped NaYF4 via 980 and 1530 nm Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Upconversion Processes in the Optically-Induced Inhomogeneous Thermal Behavior of Erbium-Doped Lanthanum Oxysulfide Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. proquest.com [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. The upconversion quantum yield (UCQY): a review to standardize the measurement methodology, improve comparability, and define efficiency standards - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nanodiamonds conjugated upconversion nanoparticles for bio-imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Susceptibility and Paramagnetic Behavior of Erbium Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium (III) oxide (Er₂O₃) is a rare-earth sesquioxide that exhibits distinct magnetic properties owing to the presence of unpaired 4f electrons in the Er³⁺ ion. This technical guide provides a comprehensive overview of the magnetic susceptibility and paramagnetic behavior of Erbium oxide, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts and workflows. This information is particularly relevant for researchers in materials science, condensed matter physics, and those in the pharmaceutical industry exploring the applications of magnetic nanoparticles in areas such as contrast agents for magnetic resonance imaging (MRI) and targeted drug delivery.

Core Concepts: Paramagnetism and the Curie-Weiss Law

This compound is a paramagnetic material.[1] Paramagnetism is a form of magnetism whereby certain materials are weakly attracted by an externally applied magnetic field and form internal, induced magnetic fields in the direction of the applied field. This behavior is governed by the presence of unpaired electrons in the material's atoms or molecules.

In the paramagnetic regime, the magnetic susceptibility (χ) of a material is described by the Curie-Weiss law, which relates susceptibility to temperature:

χ = C / (T - θ)

where:

-

χ is the magnetic susceptibility.

-

C is the material-specific Curie constant.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant (or Curie temperature), which represents the temperature at which a material undergoes a spontaneous magnetic ordering. A negative Weiss constant is indicative of antiferromagnetic interactions at low temperatures.

Quantitative Magnetic Data for this compound

The magnetic properties of this compound can be influenced by its form (bulk vs. nanoparticle) and the presence of any dopants. Below are tables summarizing the available quantitative data.

Table 1: Magnetic Susceptibility of this compound

| Property | Value | Material Form | Conditions | Reference |

| Molar Magnetic Susceptibility (χ_m) | +73,920 x 10⁻⁶ cm³/mol | Bulk | Room Temperature |

Table 2: Temperature-Dependent Magnetic Susceptibility of this compound Nanoparticles

| Temperature (K) | Magnetic Susceptibility (χ) (arbitrary units) |

| ~50 | ~0.018 |

| 100 | ~0.009 |

| 150 | ~0.006 |

| 200 | ~0.0045 |

| 250 | ~0.0035 |

| 300 | ~0.003 |

Note: The data in Table 2 is extracted from a graphical representation and is intended to show the trend of decreasing magnetic susceptibility with increasing temperature for Er₂O₃ nanoparticles.[1] At very low temperatures (below 4 K), this compound is known to exhibit an antiferromagnetic ordering.[1]

Experimental Protocols

The characterization of the magnetic properties of this compound involves two key stages: the synthesis of the material and the measurement of its magnetic susceptibility.

Protocol 1: Synthesis of this compound Nanoparticles

This protocol describes a method for synthesizing this compound nanocrystallites via thermal decomposition.[2]

Materials:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Glycine (C₂H₅NO₂)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of Erbium (III) nitrate pentahydrate and glycine in deionized water in a beaker with continuous stirring to form a clear solution. The glycine acts as a fuel for the combustion synthesis.

-

-

Formation of the Transient Complex:

-

Gently heat the solution on a hot plate with continuous stirring to evaporate the excess water and form a viscous gel. This gel contains the transient erbium-glycine complex.

-

-

Thermal Decomposition:

-

Transfer the gel to a crucible and place it in a preheated furnace.

-

Heat the sample to a temperature of approximately 250 ± 10 °C. The glycine will auto-ignite, leading to a self-sustaining combustion reaction. This process results in the formation of a fine, light pink powder of this compound nanocrystallites.

-

-

Characterization:

-

The synthesized nanoparticles should be characterized to confirm their phase and morphology using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).

-

Protocol 2: Measurement of Magnetic Susceptibility using SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials.[3][4][5][6]

Equipment:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Sample holder (e.g., gelatin capsule or a straw)

-

High-purity this compound powder

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound powder (typically a few milligrams).

-

Carefully pack the powder into the sample holder to ensure it is secure and its position is known.

-

-

Instrument Setup:

-

Cool down the SQUID magnetometer with liquid helium to its operating temperature.

-

Perform a background measurement with an empty sample holder to subtract its magnetic contribution from the final measurement.

-

-

Measurement of Magnetization vs. Temperature (M vs. T):

-

Mount the sample in the magnetometer.

-

Apply a constant, low magnetic field (e.g., 1000 Oe).

-

Measure the magnetic moment of the sample as the temperature is varied over the desired range (e.g., from 2 K to 300 K).

-

Two modes are typically used:

-

Zero-Field-Cooled (ZFC): The sample is cooled in the absence of a magnetic field, the field is then applied at the lowest temperature, and measurements are taken as the sample is warmed.

-

Field-Cooled (FC): The sample is cooled in the presence of the applied magnetic field, and measurements are taken as the sample is warmed.

-

-

-

Data Analysis:

-

The magnetic susceptibility (χ) is calculated from the measured magnetization (M) and the applied magnetic field (H) using the formula: χ = M/H .

-

To determine the Curie and Weiss constants, plot the inverse magnetic susceptibility (1/χ) as a function of temperature (T).

-

In the paramagnetic region, this plot should be linear. A linear fit to this data will yield a slope of 1/C and a y-intercept of -θ/C, from which the Curie constant (C) and the Weiss constant (θ) can be determined.

-

Visualizations

Logical Relationship of Paramagnetism and the Curie-Weiss Law

Caption: Logical flow from the electronic structure of this compound to the determination of its magnetic constants.

Experimental Workflow for Magnetic Characterization

References

- 1. Synthesis of this compound nanosheets and up-conversion properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Synthesis and Characterization of this compound Nanocrystallites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 4. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. lsa.umich.edu [lsa.umich.edu]

A Technical Guide to Novel Synthesis Methods for Erbium Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium oxide (Er₂O₃) nanoparticles are attracting significant interest across various scientific and technological fields, including biomedical imaging, drug delivery, and catalysis, owing to their unique optical and magnetic properties. The synthesis method employed to produce these nanoparticles plays a critical role in determining their physicochemical characteristics, such as size, shape, crystallinity, and surface chemistry, which in turn dictate their performance in various applications. This in-depth technical guide provides a comprehensive overview of novel methods for the synthesis of this compound nanoparticles, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method depends on the desired nanoparticle characteristics and the specific application. The following tables summarize the quantitative data from various studies, providing a clear comparison of the key parameters and outcomes for different synthesis techniques.

Table 1: Comparison of Key Synthesis Parameters

| Synthesis Method | Precursor(s) | Typical Temperature (°C) | Typical pH | Typical Reaction Time |

| Co-Precipitation | Erbium salts (e.g., Er(NO₃)₃) | Room Temperature - 90°C | 7 - 11 | 1 - 4 hours |

| Hydrothermal | Erbium salts (e.g., Er(NO₃)₃) | 180 - 300°C | 6 - 13 | 2 - 24 hours |

| Sol-Gel | Erbium alkoxides or salts | 250 - 1400°C (sintering) | Acidic or Basic | Several hours to days |

| Microwave-Assisted | Erbium salts (e.g., Er(NO₃)₃) | ~800°C (sintering) | Not specified | Minutes |

| Green Synthesis | Erbium salts (e.g., Er(NO₃)₃), Plant Extract | Room Temperature | Neutral | 1 - 2 hours |

Table 2: Comparison of Resulting Nanoparticle Characteristics

| Synthesis Method | Particle Size (nm) | Morphology | Purity | Key Advantages |

| Co-Precipitation | ~32 | Spherical clusters | High | Simple, cost-effective, scalable. |

| Hydrothermal | 6 - 100 | Nanofibers, Nanorods, Nanolayers | High | Control over morphology, high crystallinity.[1] |

| Sol-Gel | 10 - 60 | Fiber-like, Spherical | High | Good homogeneity, control over composition.[2] |

| Microwave-Assisted | 15 - 17 | Cubic | High | Rapid synthesis, energy-efficient.[3] |

| Green Synthesis | 7.5 - 11 | Spherical | High | Eco-friendly, cost-effective, avoids toxic reagents.[4] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthesis techniques discussed.

Modified Co-Precipitation Method

This method involves the precipitation of Erbium hydroxide from a salt precursor, followed by calcination to form this compound nanoparticles.

Materials:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Ammonium hydroxide (NH₄OH) solution

-

Ascorbic acid (as a stabilizing agent)[5]

-

Deionized water

Protocol:

-

Prepare an aqueous solution of Erbium (III) nitrate.

-

Add ascorbic acid to the solution, which acts as a stabilizing agent to control particle size and prevent agglomeration.[5]

-

Slowly add ammonium hydroxide solution dropwise while vigorously stirring to precipitate Erbium hydroxide (Er(OH)₃).

-

Continuously monitor and adjust the pH of the solution to a value between 8 and 11.

-

Age the precipitate by stirring for a few hours at room temperature.

-

Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove impurities.

-

Dry the precipitate in an oven at a low temperature (e.g., 80°C) to remove the solvent.

-

Calcine the dried powder at a high temperature (e.g., 600-800°C) for several hours to convert Erbium hydroxide to this compound (Er₂O₃).

Hydrothermal Synthesis

This method utilizes high temperature and pressure in an aqueous solution to crystallize this compound hydroxide, which is then converted to this compound. The morphology of the resulting nanoparticles can be controlled by adjusting the pH.[1]

Materials:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

Protocol:

-

Dissolve Erbium (III) nitrate in deionized water to form a precursor solution.

-

Adjust the pH of the solution using NaOH or NH₄OH to the desired level (e.g., pH 6 for nanolayers, pH 12 for nanofibers, pH 13 for nanorods).[1]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 180°C and 300°C for a duration of 2 to 22 hours.[1]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

-

The as-synthesized material is typically this compound hydroxide (ErOOH).[1]

-

To obtain this compound (Er₂O₃), the ErOOH powder is subsequently calcined at a high temperature (e.g., 800°C).[1]

Sol-Gel Synthesis

The sol-gel process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel (a solid-like material with a liquid-filled porous network).[6][7]

Materials:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) or an Erbium alkoxide

-

A solvent (e.g., ethanol)

-

A catalyst (acid or base)

-

A complexing agent (e.g., citric acid)

Protocol:

-

Dissolve the Erbium precursor in the chosen solvent.

-

Add a complexing agent, such as citric acid, to form a stable complex with the Erbium ions.

-

Add a catalyst (e.g., nitric acid or ammonia) to promote hydrolysis and condensation reactions.

-

Stir the solution at a controlled temperature to form a homogenous sol.

-

Continue stirring until the sol transforms into a viscous gel.

-

Dry the gel at a low temperature to remove the solvent, resulting in a xerogel.

-

Calcine the xerogel at a high temperature (e.g., 250°C to 1400°C) to remove organic residues and induce crystallization, forming this compound nanoparticles.[2]

Microwave-Assisted Synthesis

This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in synthesis time.[8][9]

Materials:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

A precipitating agent (e.g., urea)

-

A solvent (e.g., ethylene glycol)

Protocol:

-

Dissolve the Erbium precursor and the precipitating agent in the solvent.

-

Place the reaction mixture in a microwave reactor.

-

Apply microwave irradiation for a short duration (typically a few minutes) at a controlled power and temperature.

-

The rapid heating promotes the decomposition of the precursor and the formation of a precipitate.

-

After the reaction, cool the mixture and collect the precipitate by centrifugation.

-

Wash the precipitate with deionized water and ethanol.

-

Dry the product in an oven.

-

A post-synthesis calcination step at a high temperature (e.g., 800°C) is often required to obtain crystalline this compound.[10]

Green Synthesis using Plant Extracts

This eco-friendly approach utilizes phytochemicals present in plant extracts as reducing and capping agents, eliminating the need for toxic chemicals.[11][12][13]

Materials:

-

Erbium (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Plant extract (e.g., from leaves, fruits, or flowers)

-

Deionized water

Protocol:

-

Prepare an aqueous extract of the chosen plant material by boiling it in deionized water and then filtering it.

-

Prepare an aqueous solution of Erbium (III) nitrate.

-

Add the plant extract to the Erbium nitrate solution and stir the mixture at room temperature. The phytochemicals in the extract will reduce the Erbium ions and stabilize the resulting nanoparticles.

-

The formation of nanoparticles is often indicated by a color change in the solution.

-

Continue stirring for a couple of hours to ensure the completion of the reaction.

-

Collect the synthesized this compound nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove any unreacted precursors or plant residues.

-

Dry the final product in an oven at a low temperature.

Experimental Workflows (Graphviz)

The following diagrams illustrate the logical flow of each synthesis method.

Caption: Workflow for Co-Precipitation Synthesis of this compound Nanoparticles.

Caption: Workflow for Hydrothermal Synthesis of this compound Nanoparticles.

Caption: Workflow for Sol-Gel Synthesis of this compound Nanoparticles.

Caption: Workflow for Microwave-Assisted Synthesis of this compound Nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. Sol–gel process - Wikipedia [en.wikipedia.org]

- 8. Microwave synthesis to change nanoparticles material properties | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Microwave-Driven Synthesis of Iron-Oxide Nanoparticles for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Green Synthesis of Metal Oxide Nanoparticles via Plant Extracts for Biological Applications: A Review | Trends in Sciences [tis.wu.ac.th]

- 13. Green Nanotechnology: Plant-Mediated Nanoparticle Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Reactivity of Erbium Oxide with Mineral Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium(III) oxide (Er₂O₃), a pink, hygroscopic powder, is a technologically significant rare earth oxide with applications spanning from optics and ceramics to nuclear engineering and biomedicine. Its interaction with mineral acids is a fundamental chemical property that underpins its use as a precursor for various erbium compounds and materials. This technical guide provides a comprehensive overview of the chemical reactivity of Erbium oxide with common mineral acids. It details the reaction chemistry, summarizes key thermodynamic properties, and presents generalized experimental protocols for dissolution and kinetic studies. Visual diagrams are provided to illustrate reaction pathways, experimental workflows, and the factors influencing reactivity.

Introduction to this compound (Er₂O₃)

This compound, also known as erbia, is a sesquioxide of the lanthanide element erbium. It is a basic anhydride, a property that defines its characteristic reactivity with acids. While insoluble in water, Er₂O₃ readily reacts with mineral acids to form the corresponding trivalent erbium salts, which are typically soluble in aqueous solutions.[1][2][3][4] This reactivity is crucial for synthesizing erbium-containing compounds used in drug development, as dopants in optical fibers, and in the manufacturing of specialized glass and laser materials.[3] The oxide is thermally stable and, like other rare earth oxides, can be challenging to dissolve under certain conditions, a factor dependent on its physical form and history (e.g., calcination temperature).

General Reaction Chemistry

The fundamental reaction between this compound and a generic monoprotic mineral acid (HX) is a classic acid-base neutralization, yielding a soluble erbium salt and water.

General Reaction Equation: Er₂O₃(s) + 6HX(aq) → 2ErX₃(aq) + 3H₂O(l)

In aqueous solutions, the resulting Erbium(III) ion (Er³⁺) is hydrated, existing as a complex ion, most likely [Er(H₂O)₉]³⁺.[2][5]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Determining the Band Gap Energy of Erbium Oxide Thin Films

This technical guide provides a comprehensive overview of the methodologies employed to determine the optical band gap energy of this compound (Er₂O₃) thin films. This critical material parameter is essential for a wide range of applications, including high-k gate dielectrics in metal-oxide-semiconductor (MOS) devices, optical coatings, and waveguides.[1][2] A thorough understanding and accurate measurement of the band gap are crucial for device design and performance optimization.

Introduction to Band Gap Energy in this compound

This compound is a rare-earth oxide known for its high dielectric constant (κ ≈ 10–14), wide band gap, and chemical stability with silicon.[1] The band gap energy (Eg) represents the minimum energy required to excite an electron from the valence band to the conduction band. This property dictates the material's electrical conductivity and optical transparency. For Er₂O₃, the wide band gap contributes to its excellent insulating properties. The precise band gap value of Er₂O₃ thin films can be influenced by several factors, including the deposition method, film thickness, crystallinity, and annealing conditions.[1]

Experimental Methodologies for Band Gap Determination

The most prevalent and accessible method for determining the optical band gap of semiconductor thin films is UV-Visible (UV-Vis) spectroscopy, coupled with Tauc plot analysis.[3][4] This technique measures the absorption of light by the thin film as a function of wavelength. When the photon energy of the incident light is greater than or equal to the band gap energy of the material, there is a significant increase in light absorption.

Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

This protocol outlines the steps for determining the band gap energy of an Er₂O₃ thin film deposited on a transparent substrate (e.g., quartz).

1. Sample Preparation:

- Substrate Cleaning: Thoroughly clean the quartz substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

- Thin Film Deposition: Deposit the this compound thin film onto the cleaned substrate using a suitable technique such as electron beam evaporation, sputtering, atomic layer deposition (ALD), or sol-gel spin coating. The choice of deposition method will influence the film's properties.[1][5]

2. UV-Vis Spectrophotometer Measurement:

- Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

- Baseline Correction: Perform a baseline correction using a clean, uncoated quartz substrate to account for any absorption or reflection from the substrate itself.

- Sample Measurement: Place the Er₂O₃ thin film sample in the spectrophotometer's sample holder and record the absorbance (A) or transmittance (T) spectrum over a relevant wavelength range (e.g., 200-800 nm).

3. Data Analysis: The Tauc Plot Method The Tauc plot is a graphical method used to determine the optical band gap from the absorption data. The relationship between the absorption coefficient (α), the incident photon energy (hν), and the band gap energy (Eg) is given by the Tauc equation:

Quantitative Data Summary

The band gap energy of this compound thin films can vary depending on the preparation conditions. The following table summarizes reported band gap values for Er₂O₃ thin films under different experimental conditions.

| Deposition/Treatment Method | Substrate | Reported Band Gap (Eg) in eV | Reference |

| Electron Beam Evaporation & Thermal Oxidation at 700-900°C | Silicon | 5.2 - 5.3 | [1] |

| Electron Beam Evaporation & Thermal Oxidation at >900°C | Silicon | Increases up to 6.4 | [1] |

| General Literature Value | - | > 5 | [1] |

| Nanocrystalline Powder (for comparison) | - | ~5.3 | [6] |

Visualizations

Experimental Workflow for Band Gap Determination

References

A Comprehensive Technical Guide to the Mechanical Strength and Durability of Trivalent Erbium Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanical properties and durability of trivalent erbium oxide (Er₂O₃). This compound is a rare-earth ceramic material of significant interest for a range of advanced applications, including as a coating for biomedical implants, in optical fibers, and as a high-performance dielectric. Its mechanical robustness and long-term stability are critical parameters for these demanding applications. This document consolidates key quantitative data, details established experimental protocols for property characterization, and explores the factors influencing its mechanical performance.

Mechanical Properties of Trivalent this compound

Trivalent this compound exhibits a compelling combination of mechanical properties, including high hardness and a moderate fracture toughness, making it a durable material for various applications. Its mechanical characteristics are intrinsically linked to its microstructure, which is heavily influenced by the synthesis and processing conditions.

Hardness

This compound is recognized for its relatively high hardness, which imparts excellent wear resistance. This property is crucial for applications such as protective coatings. The hardness is typically measured using indentation techniques, with Vickers and Knoop hardness tests being the most common.

Fracture Toughness

While possessing good hardness, the fracture toughness of this compound is moderate in comparison to some other advanced ceramics.[1] This indicates a degree of susceptibility to brittle fracture under high-impact or tensile stress.[1] Understanding and optimizing fracture toughness is therefore a key consideration for structural applications.

Elastic Modulus

The elastic modulus, or Young's modulus, is a measure of a material's stiffness. For this compound, this property is important for predicting its deformation under load and for designing components with specific mechanical responses.

Table 1: Summary of Mechanical Properties of Trivalent this compound

| Property | Value | Test Method | Notes |

| Vickers Hardness | 8 - 10 GPa | Vickers Indentation | [1] |

| Fracture Toughness (K_IC) | ~1.8 MPa·m¹ᐟ² | Indentation Fracture | For single crystal Er₂O₃ with an average grain size of 10 μm. |

| Young's Modulus | ~177 GPa | Sonic Resonance | For polycrystalline samples. |

| Shear Modulus | 67 GPa | Resonant Ultrasound Spectroscopy | For dense polycrystalline erbia. |

| Bulk Modulus | 183.3 GPa | Resonant Ultrasound Spectroscopy | For dense polycrystalline erbia. |

| Poisson's Ratio | 0.337 | Resonant Ultrasound Spectroscopy | For dense polycrystalline erbia. |

Factors Influencing Mechanical Properties

The mechanical strength and durability of this compound are not fixed values but are highly dependent on several microstructural and processing parameters.

Effect of Grain Size

The grain size of the ceramic microstructure plays a critical role in determining its mechanical properties. Generally, for ceramics, a decrease in grain size leads to an increase in hardness and, in some cases, flexural strength, in accordance with the Hall-Petch relationship.[2] Conversely, larger grain sizes can sometimes improve fracture toughness by promoting crack deflection.[1]

Influence of Porosity

Porosity is a significant factor that can dramatically reduce the mechanical strength of ceramics. The presence of pores acts as stress concentration sites, making the material more susceptible to fracture under load. The relationship between porosity and flexural strength is often exponential, meaning even a small amount of porosity can lead to a significant decrease in strength.[3]

Impact of Synthesis and Processing

The method of synthesis and subsequent processing steps, such as sintering temperature and pressure, have a profound impact on the final microstructure and, consequently, the mechanical properties of this compound.[4] Techniques like hot isostatic pressing (HIP) and spark plasma sintering (SPS) are often employed to achieve high density and fine-grained microstructures, thereby enhancing mechanical performance.

Durability of Trivalent this compound

Beyond its immediate mechanical strength, the long-term durability of this compound is a key consideration for many applications. This includes its stability at elevated temperatures and its resistance to chemical degradation.

Thermal Stability

This compound exhibits excellent thermal stability, with a very high melting point of approximately 2400°C.[1] This makes it suitable for high-temperature applications, such as thermal barrier coatings. However, thermal cycling can induce stresses and potentially lead to microstructural changes that may affect its mechanical integrity over time.

Corrosion Resistance

This compound is chemically stable and generally exhibits good resistance to corrosion.[5] This property is particularly important for applications where the material is exposed to harsh chemical environments, such as in biomedical implants or certain industrial processes. The performance of this compound coatings in preventing corrosion of the underlying substrate is an active area of research.

Experimental Protocols for Mechanical Characterization

Accurate and reproducible measurement of mechanical properties is essential for material development and quality control. Standardized testing procedures are crucial for comparing data across different studies and laboratories.

Sample Preparation